Galidesivir triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galidesivir triphosphate is an active metabolite of the antiviral compound galidesivir, which is an adenosine nucleoside analog. This compound has shown broad-spectrum antiviral activity against various RNA viruses, including those responsible for diseases such as Ebola, Marburg, yellow fever, Zika, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound functions by inhibiting the RNA-dependent RNA polymerase (RdRp) of these viruses, thereby preventing viral replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Galidesivir is synthesized through a multi-step chemical process that involves the modification of adenosine. The final step involves the phosphorylation of galidesivir to produce galidesivir triphosphate, which is catalyzed by cellular kinases .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis followed by purification processes to ensure the compound’s purity and efficacy. The production process is optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Galidesivir triphosphate primarily undergoes incorporation into viral RNA by the viral RNA-dependent RNA polymerase. This incorporation leads to premature termination of the RNA strand, effectively halting viral replication .
Common Reagents and Conditions: The phosphorylation of galidesivir to its triphosphate form is facilitated by cellular kinases, which are enzymes that catalyze the transfer of phosphate groups . This reaction occurs under physiological conditions within the host cell .
Major Products Formed: The primary product formed from the reaction of galidesivir with cellular kinases is this compound, which is the active antiviral agent .
Applications De Recherche Scientifique
Galidesivir triphosphate has been extensively studied for its antiviral properties. It has shown efficacy in vitro and in vivo against a range of RNA viruses, making it a promising candidate for the treatment of viral infections such as Ebola, Marburg, yellow fever, Zika, and SARS-CoV-2 . In addition to its antiviral applications, this compound is also being investigated for its potential use in treating other viral diseases and as a broad-spectrum antiviral agent .
Mécanisme D'action
Galidesivir triphosphate exerts its antiviral effects by binding to the viral RNA-dependent RNA polymerase at the site where the natural nucleotide would bind . This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions, resulting in the premature termination of the elongating RNA strand . This mechanism effectively halts viral replication and prevents the spread of the virus within the host .
Comparaison Avec Des Composés Similaires
- Remdesivir triphosphate
- Favipiravir ribonucleoside triphosphate
- Ribavirin triphosphate
Comparison: Galidesivir triphosphate, like remdesivir triphosphate and favipiravir ribonucleoside triphosphate, is a nucleoside analog that targets the viral RNA-dependent RNA polymerase . this compound has shown a higher affinity for the RNA polymerase of certain viruses compared to other nucleoside analogs . This higher affinity may contribute to its enhanced antiviral efficacy in some cases .
Propriétés
Formule moléculaire |
C11H18N5O12P3 |
---|---|
Poids moléculaire |
505.21 g/mol |
Nom IUPAC |
[[(2R,3R,4S,5S)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxypyrrolidin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(18)9(17)5(16-7)2-26-30(22,23)28-31(24,25)27-29(19,20)21/h1,3,5,7,9-10,13,16-18H,2H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t5-,7+,9-,10+/m1/s1 |
Clé InChI |
NMSMIMMTMMGSHI-KUBHLMPHSA-N |
SMILES isomérique |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.